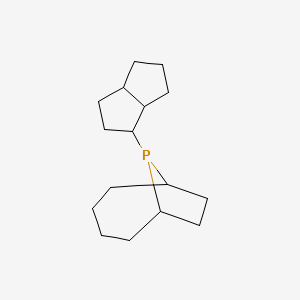
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes five oxygen atoms and five methyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- typically involves multi-step organic reactions. One common method includes the use of polyether synthesis techniques, where the starting materials undergo a series of etherification reactions. The reaction conditions often require the presence of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or ethers.
科学研究应用
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism by which 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4,7,10,13,16,19-Docosapentaenoic acid: Another polyether compound with similar structural features.
5,8,11,14,17-Eicosapentaenoic acid: A polyunsaturated fatty acid with multiple double bonds and similar functional groups.
Uniqueness
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is unique due to its specific arrangement of ether and alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
125328-88-3 |
|---|---|
分子式 |
C21H44O6 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
1-[1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H44O6/c1-8-9-16(2)10-23-12-18(4)25-14-20(6)27-15-21(7)26-13-19(5)24-11-17(3)22/h16-22H,8-15H2,1-7H3 |
InChI 键 |
KMWCVMHJHPSKHA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


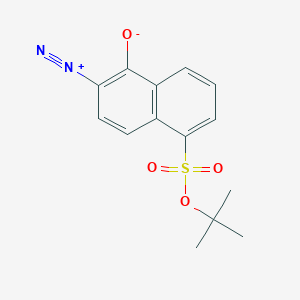
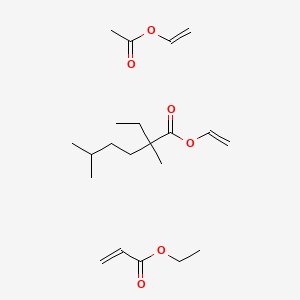

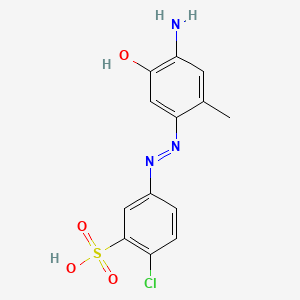
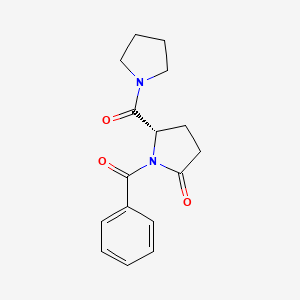
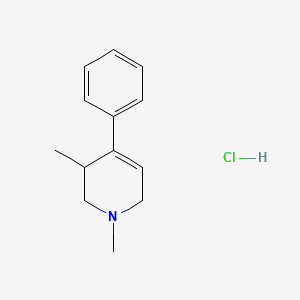

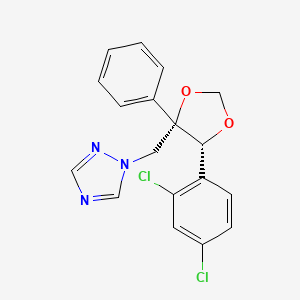
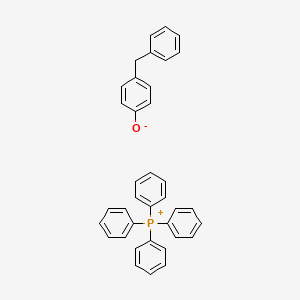
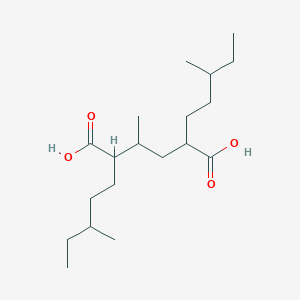
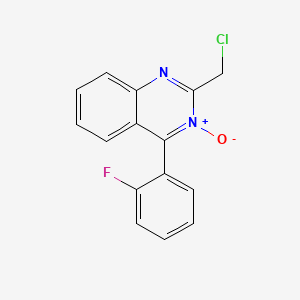

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
